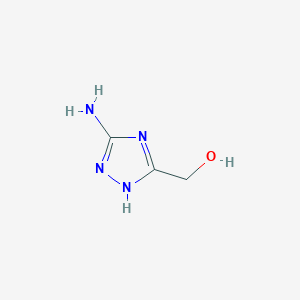

(5-amino-1H-1,2,4-triazol-3-yl)methanol

描述

“(5-amino-1H-1,2,4-triazol-3-yl)methanol” is a compound that has been used in various chemical reactions . It is a white crystalline solid with high solubility in water . This compound is often used as a precursor for pesticides, glyphosate (a broad-spectrum herbicide), and other organic synthesis reagents .

Synthesis Analysis

The synthesis of “(5-amino-1H-1,2,4-triazol-3-yl)methanol” involves multiple steps. Two complementary pathways have been proposed and successfully realized in the synthesis of 20 representative examples . These methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride, and a variety of amines . The choice of the pathway and sequence of the introduction of reagents to the reaction depended on the amine nucleophilicity .Molecular Structure Analysis

The molecular structure of “(5-amino-1H-1,2,4-triazol-3-yl)methanol” has been studied using NMR spectroscopy and X-ray crystallography . The annular prototropic tautomerism in the prepared 1,2,4-triazoles was studied .Chemical Reactions Analysis

“(5-amino-1H-1,2,4-triazol-3-yl)methanol” has been used in the synthesis of various derivatives. For example, it has been used in the synthesis of 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides .Physical And Chemical Properties Analysis

“(5-amino-1H-1,2,4-triazol-3-yl)methanol” is a white crystalline solid with high solubility in water . It is soluble in water, methanol, ethanol, and chloroform, and sparingly soluble in ethyl acetate . It is insoluble in ether and acetone .科研应用

Catalyst for Huisgen 1,3-dipolar Cycloadditions

A study by Ozcubukcu et al. (2009) introduced a tris(triazolyl)methanol ligand that, when complexed with CuCl, catalyzes the Huisgen 1,3-dipolar cycloaddition efficiently. This catalyst is notable for its low loading, short reaction times at room temperature, and compatibility with free amino groups, marking it as an outstanding catalyst for such cycloadditions (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).

Synthesis of Benzamide Derivatives

Moreno-Fuquen et al. (2019) developed an efficient approach for the regioselective synthesis of (5-amino-3-methylsulfanyl-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone derivatives through a microwave-assisted Fries rearrangement. The study highlights the use of heterocyclic amides as intermediates in the preparation of benzamide derivatives, emphasizing the compound's versatility in synthesizing complex organic structures (Moreno-Fuquen et al., 2019).

Antimicrobial Activity

Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives and evaluated their antimicrobial activities. The study found that some derivatives exhibited good or moderate activities against tested microorganisms, suggesting the potential of (5-amino-1H-1,2,4-triazol-3-yl)methanol derivatives for antimicrobial applications (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Corrosion Protection

Trachli et al. (2002) investigated the electro-oxidation of 3-amino 1,2,4-triazole on a copper substrate, which produces a polymer film offering significant protection against corrosion in NaCl solutions. This research underscores the protective capabilities of triazole-derived polymer films in mitigating corrosion, an essential consideration in materials science (Trachli, Keddam, Takenouti, & Srhiri, 2002).

Synthesis of Novel Heterocyclic Systems

Labanauskas et al. (2004) synthesized a previously unknown heterocyclic system, 7-methyl-3-methylthio-7,8-dihydro[1,2,4]triazolo[3,4-f][1,2,4]triazine, using a compound closely related to (5-amino-1H-1,2,4-triazol-3-yl)methanol. This study highlights the potential for creating new heterocyclic structures that can serve as the basis for further chemical and pharmacological research (Labanauskas, Bucinskaite, Bucyte, & Brukštus, 2004).

未来方向

性质

IUPAC Name |

(3-amino-1H-1,2,4-triazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4O/c4-3-5-2(1-8)6-7-3/h8H,1H2,(H3,4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQWSMVWRGAFPJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NC(=NN1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50950001 | |

| Record name | (5-Imino-2,5-dihydro-1H-1,2,4-triazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50950001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-amino-1H-1,2,4-triazol-3-yl)methanol | |

CAS RN |

63870-39-3, 27277-03-8 | |

| Record name | Acetic acid, 2-hydroxy-, compd. with 5-amino-1H-1,2,4-triazole-3-methanol (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063870393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 27277-03-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=513582 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (5-Imino-2,5-dihydro-1H-1,2,4-triazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50950001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-amino-1H-1,2,4-triazol-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B1346067.png)

![Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1346081.png)